molecular formula C13H8F3NO B1303001 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde CAS No. 871252-64-1

4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde

Cat. No.: B1303001
CAS No.: 871252-64-1
M. Wt: 251.2 g/mol
InChI Key: SBXWMOPSHGIWEN-UHFFFAOYSA-N
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Description

4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde is an organic compound with the molecular formula C13H8F3NO. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzaldehyde moiety.

Scientific Research Applications

4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carboxylic acid with appropriate reagents to introduce the benzaldehyde group. One common method involves the use of a Friedel-Crafts acylation reaction, where the carboxylic acid is first converted to an acid chloride using thionyl chloride (SOCl2), followed by reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde is unique due to the presence of both a trifluoromethyl group and a benzaldehyde moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-5-6-12(17-7-11)10-3-1-9(8-18)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXWMOPSHGIWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376917
Record name 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871252-64-1
Record name 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-formylphenylboronic acid (100 g, 0.67 mol) and 2-chloro-5-(trifluoromethyl)pyridine 2 (121 g, 0.67 mol) in acetonitrile (900 mL) was added Pd(dppf)Cl2 (24 g, 33.5 mmol) and 2M aqueous Na2CO3 (837 mL). The resulting mixture was heated at reflux for 3 h under nitrogen atmosphere. The reaction mixture was extracted with ethyl acetate (3*500 mL). The combined organic layers were dried over Na2SO4, filtered and concentrated under reduced pressure. The crude material was purified by silica gel chromatography to give 4-(5-(trifluoromethyl)pyridin-2-yl)benzaldehyde (115 g) as a light yellow solid. 1H NMR (400 MHz CDCl3) δ10.04 (s, 1H), 8.92 (s, 1H), 8.15 (d, J=8.0 Hz, 2H), 7.98 (d, J=8.0 Hz, 1H), 7.96 (d, J=8.0 Hz, 2H), 7.86 (d, J=8.0 Hz, 1H). MS (M+1)=252.0.
Quantity
100 g
Type
reactant
Reaction Step One
Name
2-chloro-5-(trifluoromethyl)pyridine
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
837 mL
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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